molecular formula C7H7BrN2O2 B1370039 Ethyl 5-bromopyrimidine-4-carboxylate CAS No. 64224-59-5

Ethyl 5-bromopyrimidine-4-carboxylate

Cat. No.: B1370039
CAS No.: 64224-59-5
M. Wt: 231.05 g/mol
InChI Key: GHOKOMYFAWORIY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ethyl 5-bromopyrimidine-4-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of protein kinases. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This compound has been shown to inhibit protein kinase C and mitogen-activated protein kinase, which are crucial in regulating cell proliferation and survival . The inhibition of these kinases by this compound leads to a decrease in the levels of active molecules such as proteins and enzymes, ultimately inducing cell death.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has been observed to induce tumor cell death, particularly in human lung cancer cells . The compound influences cell function by inhibiting key signaling pathways, such as the mitogen-activated protein kinase pathway, which is involved in cell proliferation and survival. Additionally, this compound affects gene expression and cellular metabolism by altering the phosphorylation status of proteins involved in these processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with protein kinases. By inhibiting protein kinase C and mitogen-activated protein kinase, the compound disrupts the phosphorylation of specific proteins, leading to altered cell signaling and function . This inhibition results in decreased cell proliferation and increased cell death, particularly in cancer cells. The compound’s ability to inhibit these kinases is a key factor in its antitumor activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been shown to be relatively stable under controlled conditions, but its degradation can occur over extended periods . Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing cell death in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses of the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to toxic or adverse effects, including damage to healthy tissues and organs. It is crucial to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing its toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate cell proliferation and survival. The compound interacts with enzymes such as protein kinase C and mitogen-activated protein kinase, which play key roles in these pathways . By inhibiting these enzymes, this compound disrupts the normal metabolic flux and alters metabolite levels, leading to decreased cell proliferation and increased cell death.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, particularly cancer cells . The compound’s distribution within tissues is crucial for its therapeutic efficacy, as it needs to reach and accumulate in sufficient concentrations at the site of action.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization allows this compound to interact with its target enzymes and exert its inhibitory effects on cell signaling pathways.

Properties

IUPAC Name

ethyl 5-bromopyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-2-12-7(11)6-5(8)3-9-4-10-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOKOMYFAWORIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20612503
Record name Ethyl 5-bromopyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64224-59-5
Record name Ethyl 5-bromopyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Ethyl 5-bromopyrimidine-4-carboxylate in medicinal chemistry?

A: this compound serves as a crucial building block in the synthesis of potent CK2 inhibitors, notably CX-5011. [] CK2, or Casein Kinase 2, is a ubiquitous protein kinase implicated in various cellular processes, including cell growth, proliferation, and survival. Its deregulation has been linked to several diseases, including cancer. Therefore, the development of potent and selective CK2 inhibitors like CX-5011, derived from this compound, holds significant potential for therapeutic intervention.

Q2: What makes the synthesis of this compound described in the paper noteworthy?

A: The paper outlines a novel method for synthesizing this compound using the Minisci reaction. [] This approach utilizes homolytic alkoxycarbonylation of 5-halopyrimidines, proving highly regioselective and enabling the production of significant quantities (>10 g) of the desired compound in a single step. This is particularly advantageous as previous synthetic routes encountered difficulties in achieving this yield. This improved method offers a more efficient and scalable synthesis of this compound, facilitating further research and development of CK2 inhibitors and other potential therapeutic agents.

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